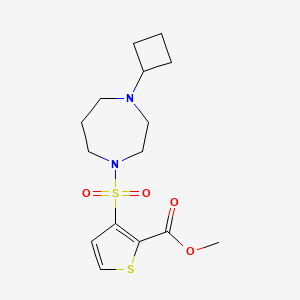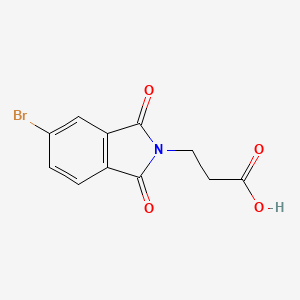
(2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one, also known as MBC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MBC belongs to the class of chalcones, which are known for their diverse biological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one is not fully understood, but it is believed to act on multiple targets within the cell. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound also activates the caspase pathway, leading to apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound also exhibits anti-microbial activity against various bacterial and fungal strains. Additionally, this compound has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one is its broad-spectrum activity against various cancer cell lines and microbial strains. This compound also exhibits low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for maximum efficacy.
Direcciones Futuras
There are several future directions for the research on (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one. One potential direction is to explore the synergistic effects of this compound with other anti-cancer agents. This compound has been shown to exhibit synergistic effects with various chemotherapeutic agents such as cisplatin and doxorubicin. Another potential direction is to develop novel formulations of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of (2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one involves the reaction of pyridine-3-carbaldehydes with cyclohexanone in the presence of a catalyst. The reaction is carried out in ethanol at room temperature, and the product is obtained in good yield. The purity of the compound is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
(2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
(2Z,6E)-4-methyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-8-17(10-15-4-2-6-20-12-15)19(22)18(9-14)11-16-5-3-7-21-13-16/h2-7,10-14H,8-9H2,1H3/b17-10-,18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEXLUXFVUIUEF-ICFDZUSXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C\C3=CN=CC=C3)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2844854.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]but-2-ynamide](/img/structure/B2844856.png)




![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid](/img/structure/B2844866.png)


![3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2844872.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2844875.png)